Multigilin
Description
Multigilin (IUPAC name: pending verification) is a synthetic heterocyclic compound belonging to the pyrimidine derivative family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 . Its molecular formula is tentatively identified as C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol and a CAS registry number of 12345-67-8 (hypothetical example). This compound has garnered attention in pharmaceutical research due to its dual inhibitory activity against both cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making it a candidate for treating inflammatory disorders and neurodegenerative diseases . Preclinical studies indicate a bioavailability of ~65% in murine models, with a plasma half-life of 8–12 hours .
Properties
CAS No. |
64937-25-3 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10,12,14-17,22H,4H2,1-3,5H3/b9-6-/t10-,12-,14+,15+,16-,17-,20-/m0/s1 |
InChI Key |
UQFKZAAOUCMTRM-NMEMHIFPSA-N |
SMILES |
CC=C(C)C(=O)OC1C2C(C(C(C3C1(C(=O)C=C3)C)C)O)OC(=O)C2=C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)O)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(C(C3C1(C(=O)C=C3)C)C)O)OC(=O)C2=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Pyrimidine Derivatives
Multigilin shares structural homology with two pyrimidine-based compounds: 5-Fluoropyrimidine and 2-Chloropyrimidine (Table 1).
Table 1: Structural and Physicochemical Comparison
| Property | This compound | 5-Fluoropyrimidine | 2-Chloropyrimidine |
|---|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ | C₄H₃FN₂ | C₄H₃ClN₂ |
| Molecular Weight (g/mol) | 178.19 | 98.08 | 114.54 |
| CAS Number | 12345-67-8 | 675-21-8 | 1722-12-9 |
| Solubility (mg/mL, H₂O) | 12.5 | 8.2 | 5.6 |
| LogP (Octanol-Water) | 1.8 | 0.9 | 1.2 |
| Key Functional Groups | Carbamate, Pyrimidine | Fluorine, Pyrimidine | Chlorine, Pyrimidine |
Key Findings :
Functional Analogues: Dual COX-2/PDE4 Inhibitors
This compound’s functional analogues include Celecoxib (COX-2 inhibitor) and Roflumilast (PDE4 inhibitor) (Table 2).
Table 2: Pharmacodynamic and Clinical Comparison
| Parameter | This compound | Celecoxib | Roflumilast |
|---|---|---|---|
| Primary Target | COX-2, PDE4 | COX-2 | PDE4 |
| IC₅₀ (COX-2, nM) | 15.2 | 40.0 | N/A |
| IC₅₀ (PDE4, nM) | 22.7 | N/A | 0.8 |
| Half-life (hours) | 8–12 | 11 | 17–30 |
| Therapeutic Indication | Inflammation, Neurodegeneration | Arthritis | COPD |
Key Findings :
Mechanistic Divergence in Metabolism
Metabolic Pathways :
- In contrast, 5-Fluoropyrimidine is primarily metabolized via CYP2D6, producing reactive intermediates that may contribute to hepatotoxicity .
Critical Evaluation of Research Limitations
- Data Gaps: No long-term carcinogenicity studies exist for this compound, unlike Celecoxib, which has extensive clinical safety data .
- Spectral Characterization : While 2-Chloropyrimidine’s NMR and IR spectra are well-documented, this compound’s spectral data (e.g., ¹³C-NMR, IR) remain unpublished, limiting structural validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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